(S)-3-Hydroxy-gamma-butyrolactone

Beschreibung

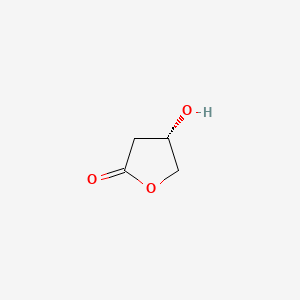

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(4S)-4-hydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c5-3-1-4(6)7-2-3/h3,5H,1-2H2/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUDDLSHBRSNCBV-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](COC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428483 | |

| Record name | (S)-3-Hydroxy-gamma-butyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7331-52-4 | |

| Record name | (S)-3-Hydroxy-γ-butyrolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7331-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxybutyrolactone, (3S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007331524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-3-Hydroxy-gamma-butyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-hydroxy-γ-butyrolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4S)-4-hydroxyoxolan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYBUTYROLACTONE, (3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LIE7314JH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-3-Hydroxy-gamma-butyrolactone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Hydroxy-gamma-butyrolactone, a chiral molecule of significant interest, serves as a versatile building block in the synthesis of a wide array of pharmaceuticals. Its stereospecific structure makes it an invaluable intermediate in the development of complex active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of its chemical properties, synthesis, and analysis, tailored for professionals in the field of drug development and chemical research.

Core Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1] It is miscible with water, alcohol, and other organic solvents, but immiscible with petroleum ether.[2][3] The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₆O₃ | [3][4][5] |

| Molecular Weight | 102.09 g/mol | [3][4][5] |

| CAS Number | 7331-52-4 | [4][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 98-100 °C at 0.3 mm Hg | [3] |

| Density | 1.241 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.464 | [3] |

| Solubility | Miscible with water, alcohol, and other organic solvents. Immiscible with light petroleum. | [1][2][3] |

| pKa | 12.87 ± 0.20 (Predicted) | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the protons in the molecule.

| Proton Assignment | Chemical Shift (δ) ppm (Solvent: CDCl₃) | Multiplicity |

| H3 (CH-OH) | ~4.45 | Multiplet |

| H4 (CH₂) | ~4.30 and ~4.20 | Multiplet |

| H2 (CH₂) | ~2.75 and ~2.50 | Multiplet |

| OH | Variable | Broad Singlet |

Data sourced from multiple references providing typical values.

¹³C NMR Spectroscopy

Carbon NMR provides information on the carbon framework of the molecule. Typical chemical shifts are as follows:

| Carbon Assignment | Chemical Shift (δ) ppm |

| C=O (Lactone) | ~177 |

| CH-OH | ~68 |

| O-CH₂ | ~65 |

| CH₂ | ~35 |

Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.

Chemical Reactivity and Synthetic Applications

This compound is a valuable chiral precursor for the synthesis of numerous pharmaceuticals.[1][3] Its utility stems from the reactivity of both the hydroxyl group and the lactone ring.

Key reactions include:

-

Esterification and Etherification: The secondary hydroxyl group can be readily esterified or etherified to introduce various functional groups.

-

Ring-Opening Reactions: The lactone ring can be opened under acidic or basic conditions to yield derivatives of (S)-3,4-dihydroxybutanoic acid.[6]

-

Conversion to other Chiral Intermediates: It can be converted to other important building blocks such as (S)-(+)-3-hydroxytetrahydrofuran, a key component in some anti-AIDS drugs.[1][3]

This chiral synthon is a crucial intermediate in the synthesis of blockbuster drugs such as the cholesterol-lowering agent atorvastatin (Lipitor®) and the antibiotic linezolid (Zyvox®).[1]

Experimental Protocols

Chemoenzymatic Synthesis from L-Malic Acid

This is a widely employed method for the stereoselective synthesis of this compound.[1][4] The general workflow is depicted below.

Detailed Methodology:

-

Step 1: Anhydride Formation: L-Malic acid is reacted with an acyl chloride (e.g., benzoyl chloride or acetyl chloride) to form the corresponding (S)-2-acyloxysuccinic anhydride.[7] This reaction is typically carried out in an appropriate solvent.

-

Step 2: Reduction: The resulting anhydride is selectively reduced using a reducing agent such as sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) in a suitable solvent like tetrahydrofuran (THF).[7] A Lewis acid catalyst may also be employed. This step yields the intermediate (S)-3-acyloxy-gamma-butyrolactone.

-

Step 3: Enzymatic Hydrolysis: The acyloxy intermediate is then subjected to enantioselective hydrolysis using a lipase, such as lipase from Candida rugosa.[2][4] This enzymatic step cleaves the acyl group to afford the desired this compound with high optical purity.[8] The reaction is often performed in a two-phase system (e.g., water and an organic solvent like tert-butyl methyl ether) to facilitate product separation.[4]

Purification

Purification of this compound is typically achieved through fractional distillation under reduced pressure.[9][10] Column chromatography on silica gel can also be employed for smaller-scale purifications.[5]

Fractional Distillation Protocol (General):

-

The crude this compound is charged into a distillation flask equipped with a fractionating column.

-

The system is evacuated to a low pressure (e.g., 0.3 mm Hg).[3]

-

The flask is heated gradually to the boiling point of the compound at the given pressure.

-

Fractions are collected based on their boiling point, with the main fraction containing the purified product.

Analytical Methods

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity:

Determining the enantiomeric excess (ee) is crucial for pharmaceutical applications. Chiral HPLC is the method of choice for this analysis.[11]

Illustrative HPLC Method:

-

Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives, is used.

-

Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio is optimized to achieve good separation of the enantiomers.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm).

-

Flow Rate: Typically around 1.0 mL/min.

-

Analysis: The retention times of the (S) and (R) enantiomers will differ, allowing for their quantification and the calculation of the enantiomeric excess.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is reported to cause skin and serious eye irritation.[1] Store in a cool, dry place away from oxidizing agents.[1]

Conclusion

This compound is a cornerstone chiral building block in modern pharmaceutical synthesis. A thorough understanding of its chemical properties, coupled with robust and well-defined synthetic and analytical protocols, is essential for its effective utilization in drug discovery and development. The chemoenzymatic route from L-malic acid offers an efficient and stereoselective pathway to this valuable intermediate. This guide provides a foundational understanding for researchers and scientists working with this important molecule.

References

- 1. This compound | 7331-52-4 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. EP1100952A1 - Process for preparing optically pure (s)-3,4-dihydroxybutyric acid derivatives - Google Patents [patents.google.com]

- 4. A chemoenzymatic approach to the synthesis of enantiomerically pure this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US6713639B1 - Process for preparing enantiomerically pure this compound - Google Patents [patents.google.com]

- 6. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 7. CN1425658A - Synthetic method for this compound - Google Patents [patents.google.com]

- 8. US20090104669A1 - Method for Preparing this compound Using Hydrolase - Google Patents [patents.google.com]

- 9. US20140170714A1 - Post process purification for gamma-butyrolactone production - Google Patents [patents.google.com]

- 10. JPS5927881A - Purification method of γ-butyrolactone - Google Patents [patents.google.com]

- 11. heraldopenaccess.us [heraldopenaccess.us]

(S)-3-Hydroxy-gamma-butyrolactone: A Comprehensive Technical Guide on its Molecular Structure, Stereochemistry, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Hydroxy-gamma-butyrolactone (S-HGB), a chiral molecule of significant interest in the pharmaceutical and chemical industries, serves as a versatile building block for the asymmetric synthesis of a wide array of bioactive compounds. Its unique structural features and defined stereochemistry make it an invaluable starting material for the production of several notable drugs. This technical guide provides an in-depth overview of its molecular structure, stereochemical properties, and key experimental protocols for its synthesis and analysis.

Molecular Structure and Properties

This compound is a five-membered lactone ring with a hydroxyl group at the C3 position, conferring its characteristic chirality. The "(S)" designation denotes the specific stereochemical configuration at this chiral center.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₆O₃ | |

| IUPAC Name | (4S)-4-hydroxyoxolan-2-one | |

| Molecular Weight | 102.09 g/mol | |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 98-100 °C at 0.3 mmHg | [2] |

| Density | 1.241 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.464 | |

| Solubility | Miscible with water and alcohol | [1] |

| Optical Rotation ([α]²⁰/D) | -83° (c=1 in ethanol) |

Stereochemistry and Its Importance

The biological activity of many pharmaceuticals is intrinsically linked to their stereochemistry. The (S)-enantiomer of 3-hydroxy-gamma-butyrolactone is a crucial chiral synthon for the synthesis of various drugs, including the cholesterol-lowering medication Atorvastatin (Lipitor®) and the antibiotic Linezolid (Zyvox®)[1][3]. The specific spatial arrangement of the hydroxyl group in the (S)-configuration is essential for the desired therapeutic efficacy of the final active pharmaceutical ingredient. Consequently, the enantiomeric purity of S-HGB is a critical quality attribute in drug development and manufacturing.

Experimental Protocols

The synthesis of enantiomerically pure this compound can be achieved through various chemical and biotechnological routes. Below are detailed methodologies for some of the key cited experiments.

Chemical Synthesis from L-Malic Acid

This method utilizes the readily available chiral pool chemical, L-malic acid, to produce S-HGB through the formation of an acid anhydride intermediate followed by reduction.

Protocol:

-

Anhydride Formation:

-

In a reaction vessel, mix L-malic acid with acetyl chloride in a molar ratio of 1:1.2.

-

Stir the mixture at room temperature for 3 hours.

-

Remove the solvent under reduced pressure to obtain the crude acyloxy malic anhydride.

-

Dissolve the residue in chloroform and precipitate the anhydride by adding petroleum ether.

-

Filter and dry the crystalline acyloxy malic anhydride.[4]

-

-

Reduction to this compound:

-

In a separate flask under an inert atmosphere, dissolve the acyloxy malic anhydride in anhydrous tetrahydrofuran (THF).

-

Add a Lewis acid catalyst, such as boron trifluoride etherate, to the solution.

-

Slowly add a solution of a reducing agent, like sodium borohydride in THF, while maintaining the temperature at 0-5 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.

-

Quench the reaction by the slow addition of hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.[4]

-

Chemoenzymatic Synthesis via Lipase-Catalyzed Hydrolysis

This approach combines a chemical step with a highly selective enzymatic resolution step to achieve high enantiopurity.

Protocol:

-

Synthesis of Racemic 3-Benzoyloxy-gamma-butyrolactone:

-

Synthesize racemic 3-hydroxy-gamma-butyrolactone from a suitable achiral starting material.

-

Protect the hydroxyl group with a benzoyl group using benzoyl chloride in the presence of a base like pyridine.

-

-

Enzymatic Kinetic Resolution:

-

Prepare a biphasic system containing an aqueous buffer (e.g., phosphate buffer, pH 7.0) and an organic solvent (e.g., tert-butyl methyl ether).[5][6]

-

Disperse the racemic 3-benzoyloxy-gamma-butyrolactone in this system.

-

Add a lipase, such as from Candida rugosa, to the mixture. The lipase will selectively hydrolyze the (S)-enantiomer of the benzoyloxy ester to this compound.[5][6]

-

Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Once approximately 50% conversion is reached, stop the reaction.

-

Separate the aqueous and organic layers. The aqueous layer will contain the desired this compound, while the unreacted (R)-3-benzoyloxy-gamma-butyrolactone will remain in the organic layer.

-

Extract the aqueous layer with a suitable organic solvent to isolate the S-HGB.

-

Purify further if necessary.

-

Microbial Synthesis from D-Xylose

Metabolically engineered Escherichia coli can be utilized for the biosynthesis of S-HGB from a renewable carbon source like D-xylose.

Protocol:

-

Strain Preparation:

-

Fermentation:

-

Culture the engineered E. coli strain in a suitable fermentation medium containing D-xylose as the primary carbon source and other essential nutrients.

-

Induce the expression of the heterologous genes at an appropriate cell density.

-

Maintain optimal fermentation conditions (temperature, pH, aeration).

-

-

Product Isolation and Purification:

-

After the fermentation is complete, separate the cells from the culture broth by centrifugation.

-

Extract the supernatant containing the secreted this compound with an organic solvent like ethyl acetate.

-

Concentrate the organic extract and purify the S-HGB using techniques such as column chromatography.

-

Analytical Method for Enantiomeric Purity Determination

Chiral Gas Chromatography (GC) is a standard method for determining the enantiomeric excess (ee) of this compound.

Protocol:

-

Sample Preparation:

-

Derivatize the hydroxyl group of S-HGB if necessary to improve volatility and chromatographic resolution. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

-

GC Conditions:

-

Column: Use a chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Rt-βDEXcst).

-

Carrier Gas: Helium or Hydrogen.

-

Injector and Detector Temperature: Typically set around 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 180 °C) at a controlled rate to ensure separation of the enantiomers.

-

-

Data Analysis:

-

Integrate the peak areas of the two enantiomers.

-

Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.

-

Signaling Pathway Visualization

While this compound itself is primarily known as a synthetic intermediate, it belongs to the gamma-butyrolactone (GBL) family of molecules, which act as signaling hormones in various bacteria, particularly in the genus Streptomyces. The A-factor signaling cascade in Streptomyces griseus is a well-elucidated example of a GBL-mediated regulatory pathway that controls secondary metabolism and morphological differentiation. A-factor (2-isocapryloyl-3R-hydroxymethyl-gamma-butyrolactone) is structurally related to S-HGB.

Caption: A-factor signaling cascade in Streptomyces griseus.

The diagram illustrates that in the absence of A-factor, the receptor protein ArpA binds to the promoter of the adpA gene, repressing its transcription. When the concentration of A-factor reaches a certain threshold, it diffuses into the cell and binds to ArpA, causing a conformational change that leads to the dissociation of ArpA from the adpA promoter. This derepression allows for the transcription of adpA, leading to the production of the transcriptional activator AdpA. AdpA then activates the expression of genes required for streptomycin biosynthesis and morphological differentiation[8].

References

- 1. Gamma-butyrolactone and furan signaling systems in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Production of Optically Pure (S)-3-Hydroxy-γ-butyrolactone from d-Xylose Using Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN1425658A - Synthetic method for this compound - Google Patents [patents.google.com]

- 5. The A-factor regulatory cascade and cAMP in the regulation of physiological and morphological development in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A chemoenzymatic approach to the synthesis of enantiomerically pure this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. The A-factor regulatory cascade leading to streptomycin biosynthesis in Streptomyces griseus : identification of a target gene of the A-factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of (S)-3-Hydroxy-gamma-butyrolactone

This compound , a significant chiral building block, plays a pivotal role in the stereoselective synthesis of various pharmaceuticals. Its utility as a precursor for drugs such as statins, antibiotics like Zyvox, and the nutritional supplement L-carnitine underscores the importance of a thorough understanding of its physical and chemical characteristics for its effective application in research and development.[1][2] This guide provides a comprehensive overview of the key physical properties of this compound, detailed experimental protocols for their determination, and graphical representations of its synthetic utility and analytical workflows.

Core Physical and Chemical Properties

This compound is typically a colorless to light yellow, oily liquid at room temperature.[1][3][4] Its hygroscopic nature necessitates storage in a cool, dry place under an inert atmosphere to prevent degradation.[1][4] The molecule is incompatible with strong oxidizing agents, acids, bases, and reducing agents.[4][5]

Data Summary

The quantitative physical and chemical data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₄H₆O₃ | [1][6] |

| Molecular Weight | 102.09 g/mol | [1][6][7] |

| Appearance | Colorless to light yellow liquid | [1][3][4] |

| Boiling Point | 98-100 °C at 0.3 mmHg | [1][4][6] |

| Density | 1.241 g/mL at 25 °C | [1][4] |

| Refractive Index (n20/D) | 1.464 | [1][4] |

| Optical Activity ([α]21/D) | -81° (c = 2 in ethanol) | [4] |

| pKa (Predicted) | 12.87 ± 0.20 | [3][4] |

| Flash Point | >109 °C (>230 °F) | [1] |

| Water Solubility | Miscible | [1][3][4] |

| Solvent Solubility | Miscible with alcohol and other organic solvents; Immiscible with light petroleum. | [1][4] |

Experimental Protocols

Detailed methodologies for the determination of key physical and analytical properties of this compound are outlined below. These represent standard laboratory procedures adaptable for this specific compound.

Determination of Boiling Point via Vacuum Distillation

The boiling point of this compound is determined at reduced pressure to prevent thermal decomposition.

Objective: To measure the boiling point of the compound under vacuum.

Apparatus:

-

Short-path distillation apparatus

-

Round-bottom flask

-

Heating mantle with a magnetic stirrer

-

Thermometer

-

Vacuum pump and vacuum gauge (manometer)

-

Cold trap

Procedure:

-

Assemble the short-path distillation apparatus.

-

Place a sample of this compound into the round-bottom flask along with a magnetic stir bar.

-

Position the thermometer correctly, ensuring the bulb is just below the side arm leading to the condenser.

-

Connect the apparatus to the vacuum pump with the cold trap and manometer in line.

-

Slowly reduce the pressure to the desired level (e.g., 0.3 mmHg).

-

Begin heating the sample gently with continuous stirring.

-

Record the temperature at which the liquid is actively boiling and the condensate is forming on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

Determination of Density using a Pycnometer

Objective: To accurately measure the density of the liquid sample at a specific temperature.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath (e.g., 25 °C)

-

Thermometer

Procedure:

-

Clean and thoroughly dry the pycnometer.

-

Weigh the empty, dry pycnometer and record its mass (m₁).

-

Fill the pycnometer with the this compound sample, ensuring no air bubbles are present.

-

Place the pycnometer in the constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C).

-

Carefully insert the stopper. Excess liquid will exit through the capillary. Wipe the outside of the pycnometer dry.

-

Weigh the filled pycnometer and record its mass (m₂).

-

Empty and clean the pycnometer, then fill it with deionized water and repeat steps 4-6 to determine the mass of the water (m₃).

-

Calculate the density (ρ) of the sample using the formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water (where ρ_water is the known density of water at the experimental temperature).

Purity and Identity Confirmation via Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity of volatile compounds like this compound.

Objective: To separate and quantify the components of a sample to determine the purity of this compound.

Instrumentation and Conditions (General Example):

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Column: A capillary column suitable for polar compounds, such as a HP-5MS (or equivalent).[8]

-

Carrier Gas: Helium or Nitrogen.[8]

-

Injector Temperature: 250-280°C.[8]

-

Oven Temperature Program:

-

Detector Temperature: 300°C (for FID).

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethyl acetate or chloroform).[10][11]

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Analysis: The retention time of the major peak is compared to a known standard of this compound. The area of the peak is used to calculate the purity of the sample, typically expressed as a percentage of the total peak area.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of the molecule.

Objective: To verify the molecular structure of this compound.

Instrumentation and Conditions:

-

NMR Spectrometer: A standard NMR spectrometer (e.g., 300 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterium oxide (D₂O).[10]

-

Internal Standard: Tetramethylsilane (TMS) for CDCl₃ or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) for D₂O.[10]

Procedure:

-

Sample Preparation: Dissolve a small amount of the sample in the chosen deuterated solvent in an NMR tube. Add a small amount of the internal standard.

-

Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

-

Spectral Analysis: Analyze the resulting spectrum for chemical shifts, integration values, and splitting patterns, and compare them to established data for this compound to confirm its identity. No sample pretreatment is typically required.[12]

Visualizations: Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key aspects of working with and utilizing this compound.

Caption: Workflow for the physical and analytical characterization of this compound.

Caption: Role of this compound as a key chiral intermediate in drug synthesis.

Caption: A chemoenzymatic synthesis route to produce enantiomerically pure (S)-3-HGB from L-malic acid.[13]

References

- 1. This compound | 7331-52-4 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Cas 96-48-0,gamma-Butyrolactone | lookchem [lookchem.com]

- 6. 7331-52-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 3-Hydroxybutyrolactone, (3S)- | C4H6O3 | CID 7269389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dshs-koeln.de [dshs-koeln.de]

- 9. forensicresources.org [forensicresources.org]

- 10. swgdrug.org [swgdrug.org]

- 11. dfs.dc.gov [dfs.dc.gov]

- 12. 1H NMR analysis of GHB and GBL: further findings on the interconversion and a preliminary report on the analysis of GHB in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A chemoenzymatic approach to the synthesis of enantiomerically pure this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of (S)-3-Hydroxy-gamma-butyrolactone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-3-Hydroxy-gamma-butyrolactone, a key chiral intermediate in the synthesis of various pharmaceuticals. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide combines reported qualitative data with established principles of chemical solubility to offer a practical resource for laboratory and development applications.

Introduction to this compound

This compound (CAS No. 7331-52-4) is a polar aprotic solvent and a valuable chiral building block. Its utility in the synthesis of pharmaceuticals necessitates a thorough understanding of its solubility in various organic solvents to enable efficient reaction design, purification, and formulation. This document outlines the known solubility profile of this compound, provides a general experimental protocol for quantitative solubility determination, and presents a logical workflow for solvent selection.

Solubility Profile of this compound

This compound is generally described as being miscible with water, alcohols, and other polar organic solvents, while it is immiscible with non-polar solvents like light petroleum.[1][2][3][4] The presence of both a polar lactone ring and a hydroxyl group contributes to its hydrophilic nature and its ability to act as both a hydrogen bond donor and acceptor.

While precise quantitative data is scarce, a qualitative and estimated solubility profile in common organic solvents at ambient temperature (approximately 25°C) is presented in Table 1. This table is based on available descriptive data and chemical principles. For comparison, the parent compound, gamma-butyrolactone (GBL), which lacks the hydroxyl group, is also included. GBL is very soluble in a wide range of organic solvents.[5][6][7][8] The hydroxyl group in this compound is expected to enhance its solubility in polar protic solvents and decrease its solubility in non-polar solvents compared to GBL.

Table 1: Qualitative and Estimated Solubility of this compound and gamma-Butyrolactone (GBL) in Various Organic Solvents at 25°C.

| Solvent | Solvent Polarity (Dielectric Constant at 20°C) | Predicted Solubility of this compound | Reported Solubility of gamma-Butyrolactone (GBL) |

| Water | 80.1 | Miscible[1][2][3][4] | Miscible[5][6][7] |

| Methanol | 32.7 | Miscible[1][2] | Very Soluble[5][6] |

| Ethanol | 24.5 | Miscible[1][2] | Very Soluble[5][6] |

| Acetone | 20.7 | Miscible | Very Soluble[5][6] |

| Dichloromethane | 9.1 | Soluble | Very Soluble[6] |

| Ethyl Acetate | 6.0 | Soluble | Soluble |

| Chloroform | 4.8 | Miscible[3][9] | Very Soluble[6] |

| Toluene | 2.4 | Sparingly Soluble | Very Soluble[5] |

| Hexane | 1.9 | Insoluble | Slightly Soluble[6] |

| Light Petroleum | ~1.9 | Immiscible[1][2][3][4] | Insoluble |

Disclaimer: The predicted solubilities are estimations based on qualitative reports and chemical principles. For critical applications, experimental verification is strongly recommended.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a liquid compound such as this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

Objective: To determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph (HPLC) with a suitable detector.

-

Internal standard (a non-reactive compound soluble in the chosen solvent and with a distinct retention time from the analyte and solvent).

Procedure:

-

Preparation of the Saturated Solution: a. Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess is crucial to ensure saturation. b. Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C). c. Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that the solution reaches saturation.

-

Sample Preparation for Analysis: a. After equilibration, allow the mixture to stand undisturbed at the same temperature for a few hours to let any undissolved solute settle. b. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. c. Filter the withdrawn sample through a syringe filter to remove any suspended micro-droplets of the undissolved solute. d. Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument. Add a precise amount of the internal standard to this diluted sample.

-

Preparation of Calibration Standards: a. Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations. b. Add the same amount of internal standard to each calibration standard as was added to the sample.

-

Analytical Measurement: a. Analyze the prepared sample and the calibration standards using GC-FID or HPLC. b. Record the peak areas of this compound and the internal standard for all injections.

-

Data Analysis: a. Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the known concentration of the standards. b. Using the peak area ratio from the sample, determine the concentration of this compound in the diluted sample from the calibration curve. c. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.

Visualizing the Solvent Selection Workflow

The selection of an appropriate solvent is a critical step in any chemical process. The following diagram illustrates a logical workflow for choosing a solvent for a reaction or purification involving this compound, with a primary focus on solubility.

Caption: Workflow for Solvent Selection for this compound.

This guide provides a foundational understanding of the solubility of this compound in organic solvents. For process development and optimization, it is imperative that the generalized information presented here is supplemented with rigorous experimental data.

References

- 1. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. This compound | 7331-52-4 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Buy gamma-Butyrolactone | 96-48-0 [smolecule.com]

- 6. quora.com [quora.com]

- 7. swgdrug.org [swgdrug.org]

- 8. Gamma-Butyrolactone | C4H6O2 | CID 7302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

Biological significance of chiral 3-hydroxy-gamma-butyrolactones

An In-depth Technical Guide to the Biological Significance of Chiral 3-Hydroxy-Gamma-Butyrolactones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral 3-hydroxy-gamma-butyrolactones are a class of stereospecific molecules with profound biological significance. Their inherent chirality dictates their function, making them crucial as signaling molecules in microbial communication and as versatile building blocks for the pharmaceutical industry. This technical guide provides a comprehensive overview of their roles in quorum sensing, their applications in drug development, and the methodologies for their synthesis and bioactivity assessment.

Introduction

Gamma-butyrolactones (GBLs) are five-membered lactones that are widespread in nature and exhibit a broad range of biological activities.[1][2] The introduction of a hydroxyl group at the C-3 position creates a chiral center, leading to (R)- and (S)-3-hydroxy-gamma-butyrolactones. This stereochemistry is paramount to their biological function. The (S)-enantiomer, in particular, is a highly sought-after chiral synthon in the pharmaceutical industry for the synthesis of a variety of drugs.[3][4] This guide delves into the multifaceted biological roles of these chiral lactones, with a focus on their function as signaling molecules and their therapeutic applications.

Role as Signaling Molecules: Quorum Sensing

In the microbial world, cell-to-cell communication, or quorum sensing, is essential for coordinating collective behaviors. Gamma-butyrolactones have emerged as a key class of signaling molecules in this process, particularly in bacteria of the genus Streptomyces and in various fungal species.[5][6]

The A-factor Signaling Cascade in Streptomyces

The A-factor (2-isocapryloyl-3R-hydroxymethyl-gamma-butyrolactone) of Streptomyces griseus is a classic example of a GBL-based quorum sensing molecule.[7][8] It controls both morphological differentiation and the production of the antibiotic streptomycin. The A-factor signaling pathway is a well-characterized cascade:

-

Biosynthesis and Secretion: A-factor is synthesized by the enzyme AfsA and is secreted out of the cell.[7]

-

Receptor Binding: As the bacterial population density increases, the extracellular concentration of A-factor reaches a threshold (as low as 10-9 M).[8] A-factor then diffuses back into the cell and binds to its specific cytoplasmic receptor, ArpA.[7][9]

-

Derepression of adpA: ArpA is a repressor protein that, in the absence of A-factor, binds to the promoter of the adpA gene, inhibiting its transcription. The binding of A-factor to ArpA induces a conformational change in ArpA, causing it to dissociate from the DNA.[9]

-

Transcriptional Activation by AdpA: With the repressor removed, the adpA gene is transcribed, producing the transcriptional activator protein AdpA.[9]

-

Activation of Target Genes: AdpA then binds to the promoters of a regulon of genes, including the pathway-specific transcriptional activator strR, which in turn activates the entire streptomycin biosynthesis gene cluster. AdpA also activates genes involved in morphological differentiation.[7][8]

Quorum Sensing in Fungi

Gamma-butyrolactones also play a role in fungal quorum sensing, although the pathways are less well-defined than in Streptomyces. In species like Aspergillus terreus and Penicillium sclerotiorum, GBLs can influence the production of secondary metabolites.[6][10] For instance, the addition of butyrolactone I to A. terreus cultures enhances the production of the cholesterol-lowering drug lovastatin.[10] The signaling mechanism in fungi is thought to involve G protein-coupled receptors (GPCRs), which, upon binding the lactone, trigger a downstream signaling cascade, potentially involving cyclic AMP (cAMP).[11]

Therapeutic Applications and Bioactivity

The chiral nature of 3-hydroxy-gamma-butyrolactones makes them valuable precursors for a range of pharmaceuticals. Furthermore, GBL derivatives themselves exhibit a variety of biological activities.

Chiral Building Blocks in Drug Synthesis

(S)-3-hydroxy-gamma-butyrolactone is a key intermediate in the synthesis of several blockbuster drugs. Its utility stems from the two functional groups—a secondary alcohol and a lactone—that can be stereoselectively manipulated to create more complex chiral molecules.

Antimicrobial and Other Biological Activities

Various derivatives of gamma-butyrolactone have been shown to possess antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific activity is often dependent on the nature and stereochemistry of the substituents on the lactone ring.

| Compound/Derivative | Biological Activity | Quantitative Data (IC50/Concentration) | Reference |

| Lactivicin | Inhibition of β-lactamase | IC50: 2.4 μg/mL | [1] |

| Bicyclic butyrolactone | Inhibition of β-lactamase | IC50: 15 μg/mL | [1] |

| 3ACDT | Antibacterial (S. aureus) | IC50: 58.60 ± 4.23 μg/mL | [12] |

| Butyrolactone I | Induction of lovastatin production in A. terreus | 100 nM (2.5-fold increase) | [10] |

| A-factor | Induction of streptomycin production in S. griseus | Effective at 10-9 M | [8] |

Synthesis and Production

The production of enantiomerically pure 3-hydroxy-gamma-butyrolactones is a significant area of research, with both chemical and biological methods being employed.

Chemoenzymatic Synthesis

A common and efficient method for producing this compound is through the lipase-catalyzed kinetic resolution of a racemic precursor.[13] This approach takes advantage of the stereoselectivity of lipases to preferentially hydrolyze one enantiomer, allowing for the separation of the desired chiral lactone.

Microbial Fermentation

Metabolically engineered microorganisms, such as Escherichia coli, have been developed to produce this compound from renewable feedstocks like glucose or xylose.[14][15] This biosynthetic approach offers a more sustainable alternative to chemical synthesis.

Experimental Protocols

Protocol for Lipase-Catalyzed Hydrolysis of (S)-β-Benzoyloxy-γ-butyrolactone

This protocol is based on a large-scale chemoenzymatic synthesis.[13]

-

Reaction Setup: A solution of (S)-β-benzoyloxy-γ-butyrolactone (S-BBL) is prepared in a two-phase system of an aqueous buffer and an organic solvent (e.g., tert-butyl methyl ether).

-

Enzyme Addition: Immobilized Candida rugosa lipase is added to the reaction mixture.

-

Hydrolysis: The reaction is stirred at a controlled temperature and pH. The lipase selectively hydrolyzes the (S)-enantiomer.

-

Extraction and Purification: After the reaction is complete, the aqueous and organic layers are separated. The desired this compound is recovered from the aqueous phase. Benzoic acid, a byproduct, is extracted into the organic phase.

-

Analysis: The enantiomeric excess of the product is determined by chiral gas chromatography or HPLC.

Protocol for Microbial Production of (S)-3-Hydroxy-γ-butyrolactone in Engineered E. coli

This protocol is a general guide based on published fermentation methods.[14][16]

-

Strain and Media Preparation: An engineered E. coli strain harboring the biosynthetic pathway for this compound is cultured in a suitable fermentation medium containing a carbon source (e.g., glucose or xylose), nitrogen source, and essential minerals.

-

Inoculum Preparation: A seed culture is prepared by inoculating a small volume of the fermentation medium with the engineered E. coli strain and incubating until a desired cell density is reached.

-

Fermentation: The main fermenter is inoculated with the seed culture. The fermentation is carried out under controlled conditions of temperature, pH, and aeration. The carbon source is fed to the culture to maintain growth and product formation.

-

Induction: If the expression of the biosynthetic pathway genes is under the control of an inducible promoter, an inducer (e.g., IPTG) is added at the appropriate time.

-

Product Recovery: After the fermentation is complete, the cells are separated from the broth by centrifugation or microfiltration. The this compound is then purified from the cell-free broth using methods such as liquid-liquid extraction and chromatography.

-

Analysis: The concentration and purity of the product are determined by HPLC and its enantiomeric excess by chiral GC.

Protocol for Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[17][18]

-

Inoculum Preparation: A standardized suspension of the fungal isolate to be tested is prepared in a suitable broth.

-

Drug Dilution: A series of twofold dilutions of the 3-hydroxy-gamma-butyrolactone derivative is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

-

Incubation: The microtiter plate is incubated at a specified temperature for a defined period (e.g., 24-48 hours for yeasts).

-

Reading of Results: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or using a spectrophotometer.

Conclusion

Chiral 3-hydroxy-gamma-butyrolactones are molecules of significant scientific and commercial interest. Their stereospecific interactions as signaling molecules in microbial communities provide fascinating insights into intercellular communication. As chiral building blocks, they are indispensable in the synthesis of a wide array of life-saving drugs. The continued development of efficient and sustainable methods for their production, coupled with a deeper understanding of their biological activities, will undoubtedly lead to new discoveries and applications in the fields of medicine and biotechnology.

References

- 1. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eijppr.com [eijppr.com]

- 3. researchgate.net [researchgate.net]

- 4. Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fungal Quorum-Sensing Molecules and Inhibitors with Potential Antifungal Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hormonal control by A-factor of morphological development and secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. The A-factor regulatory cascade leading to streptomycin biosynthesis in Streptomyces griseus : identification of a target gene of the A-factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of quorum sensing and chemical communication in fungal biotechnology and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. A chemoenzymatic approach to the synthesis of enantiomerically pure this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Production of Optically Pure (S)-3-Hydroxy-γ-butyrolactone from d-Xylose Using Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Engineering E. coli for the biosynthesis of 3-hydroxy-γ-butyrolactone (3HBL) and 3,4-dihydroxybutyric acid (3,4-DHBA) as value-added chemicals from glucose as a sole carbon source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. dspace.mit.edu [dspace.mit.edu]

- 17. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of (S)-3-Hydroxy-gamma-butyrolactone as a Chiral Synthon: An In-depth Technical Guide

Introduction

(S)-3-Hydroxy-gamma-butyrolactone ((S)-3-HGB), a versatile and highly valuable chiral building block, has garnered significant attention in the fields of organic synthesis and drug development. Its inherent chirality and densely functionalized structure make it an ideal starting material for the stereoselective synthesis of a wide array of complex molecules, particularly pharmaceuticals. This technical guide provides a comprehensive overview of the role of (S)-3-HGB as a chiral synthon, detailing its synthesis, key applications, and the experimental protocols for its utilization.

I. Synthetic Strategies for Enantiopure this compound

The efficient and stereocontrolled synthesis of (S)-3-HGB is paramount to its application as a chiral synthon. Several methodologies have been developed, ranging from chemoenzymatic approaches to microbial fermentation and asymmetric catalysis.

Chemoenzymatic Synthesis from L-Malic Acid

A prevalent and economically viable route to (S)-3-HGB commences with the readily available and inexpensive chiral pool starting material, L-malic acid. This method involves a combination of chemical transformations and enzymatic resolution.[1][2] A key step is the lipase-catalyzed hydrolysis of a protected intermediate, (S)-β-benzoyloxy-γ-butyrolactone.[1][2]

Quantitative Data for Chemoenzymatic Synthesis

| Step | Product | Catalyst/Enzyme | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| Enzymatic Hydrolysis | This compound | Lipase from Candida rugosa | 80 (isolated) | >99 | [1][2] |

Experimental Protocol: Lipase-Catalyzed Hydrolysis of (S)-β-benzoyloxy-γ-butyrolactone

-

Immobilization of Lipase: Lipase OF from Candida rugosa is immobilized on a polymeric support such as Amberlite XAD-7 to enhance stability and simplify recovery.[1][2]

-

Reaction Setup: The immobilized lipase is added to a two-phase system of an organic solvent (e.g., tert-butyl methyl ether) and an aqueous buffer.[1]

-

Substrate Addition: (S)-β-benzoyloxy-γ-butyrolactone is added to the reaction mixture.

-

Reaction Conditions: The reaction is stirred at a controlled temperature (e.g., 35°C). The organic phase serves to extract the benzoic acid byproduct, driving the reaction to completion.[1]

-

Work-up and Purification: After the reaction is complete, the immobilized enzyme is filtered off. The aqueous phase, containing the (S)-3-HGB, is separated and concentrated. The product can be further purified by distillation or chromatography.

Logical Relationship: Chemoenzymatic Synthesis of (S)-3-HGB from L-Malic Acid

Microbial Synthesis from D-Xylose

A sustainable and green approach to (S)-3-HGB involves the use of engineered microorganisms. Strains of Escherichia coli have been metabolically engineered to produce optically pure (S)-3-HGB directly from renewable feedstocks like D-xylose.[3][4] This biosynthetic pathway mimics the 1,2,4-butanetriol synthesis route and involves a five-step enzymatic cascade.[3]

Quantitative Data for Microbial Synthesis

| Substrate | Product | Organism | Titer (g/L) | Molar Yield (%) | Enantiomeric Excess (ee%) | Reference |

| D-Xylose | This compound | Engineered E. coli | 3.5 | 52.1 | 99.3 | [3][4] |

Experimental Protocol: Microbial Fermentation for (S)-3-HGB Production

-

Strain Cultivation: The engineered E. coli strain is cultured in a suitable growth medium (e.g., LB medium) overnight.

-

Fermentation: The overnight culture is inoculated into a fermentation medium containing D-xylose as the carbon source and other essential nutrients. The fermentation is carried out in a bioreactor under controlled conditions of temperature (e.g., 30°C), pH, and aeration.

-

Induction: Gene expression for the biosynthetic pathway is induced at an appropriate cell density by adding an inducer like IPTG.

-

Fed-batch Fermentation: A fed-batch strategy is often employed to maintain a constant supply of D-xylose and other nutrients, thereby increasing the product titer.[3]

-

Product Isolation: After fermentation, the cells are separated from the broth by centrifugation. The supernatant, containing (S)-3-HGB, is then subjected to extraction and purification processes, such as liquid-liquid extraction and chromatography.

Signaling Pathway: Biosynthesis of (S)-3-HGB in Engineered E. coli

Asymmetric Hydrogenation of γ-Butenolides

Asymmetric hydrogenation represents a powerful tool for the enantioselective synthesis of chiral molecules. The rhodium-catalyzed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides provides a direct and efficient route to chiral γ-butyrolactones, including (S)-3-HGB, with high yields and excellent enantioselectivities.[5][6]

Quantitative Data for Asymmetric Hydrogenation

| Substrate | Product | Catalyst System | Conversion (%) | Enantiomeric Excess (ee%) | Reference |

| γ-Butenolide | Chiral γ-Butyrolactone | Rh/ZhaoPhos | >99 | up to 99 | [5] |

| γ-Hydroxybutenolide | Chiral γ-Butyrolactone | Rh/ZhaoPhos | 95-99 | up to 99 | [5] |

Experimental Protocol: Rh/ZhaoPhos-Catalyzed Asymmetric Hydrogenation

-

Catalyst Preparation: The rhodium precursor (e.g., [Rh(NBD)₂]BF₄) and the chiral phosphine ligand (ZhaoPhos) are dissolved in a suitable solvent (e.g., dichloromethane) in a glovebox or under an inert atmosphere.

-

Reaction Setup: The substrate (γ-butenolide or γ-hydroxybutenolide) is added to the catalyst solution in a high-pressure reactor.

-

Hydrogenation: The reactor is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50 atm). The reaction mixture is stirred at a specific temperature (e.g., room temperature) for a set period (e.g., 24 hours).

-

Work-up and Purification: After the reaction, the pressure is released, and the solvent is evaporated. The crude product is then purified by column chromatography to yield the enantiomerically enriched γ-butyrolactone.

II. Applications of this compound in Drug Development

The synthetic versatility of (S)-3-HGB makes it a cornerstone in the synthesis of numerous pharmaceuticals. Its chiral center and functional groups can be manipulated to construct complex molecular architectures with high stereochemical control.

Synthesis of L-Carnitine

L-carnitine, an essential compound for energy metabolism, can be synthesized from (S)-3-HGB. The synthesis involves the activation of the hydroxyl group, followed by ring-opening and nucleophilic substitution with trimethylamine, with an inversion of stereochemistry at the C3 position.[7][8][9][10]

Experimental Protocol: Synthesis of L-Carnitine from (S)-3-HGB

-

Activation of Hydroxyl Group: (S)-3-HGB is reacted with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base (e.g., triethylamine) to form the corresponding sulfonate ester.[7][8]

-

Ring Opening and Epoxidation: The activated lactone is treated with an acid in an aqueous solution to facilitate ring-opening, followed by treatment with a base to form an (R)-epoxide intermediate, which inverts the stereocenter.[7]

-

Nucleophilic Substitution: The epoxide is then reacted with an aqueous solution of trimethylamine, which attacks the less hindered carbon of the epoxide to yield L-carnitine.[7][9]

-

Purification: The final product, L-carnitine, is purified by ion-exchange chromatography.[7][10]

Synthesis of (S)-Oxiracetam

(S)-Oxiracetam, a nootropic drug, can also be synthesized from (S)-3-HGB. The synthesis involves the protection of the hydroxyl group, reaction with 2-bromoacetamide, and subsequent deprotection.

Experimental Protocol: Synthesis of (S)-Oxiracetam from (S)-3-HGB (Illustrative)

-

Protection of Hydroxyl Group: The hydroxyl group of (S)-3-HGB is protected with a suitable protecting group (e.g., tert-butyldimethylsilyl).[11]

-

Alkylation: The protected lactone is reacted with 2-bromoacetamide in the presence of a strong base to form the N-alkylated intermediate.[11]

-

Deprotection: The protecting group on the hydroxyl group is removed under acidic conditions to yield (S)-oxiracetam.[11]

-

Purification: The crude product is purified by recrystallization.[11]

Logical Relationship: Synthetic Utility of (S)-3-HGB

III. Conclusion

This compound has firmly established its position as a critical chiral synthon in modern organic synthesis. The development of efficient and sustainable synthetic routes, including chemoenzymatic and microbial methods, has made this valuable building block more accessible for industrial applications. Its successful application in the synthesis of a variety of pharmaceuticals, including L-carnitine and as a precursor to drugs like atorvastatin and linezolid, underscores its significance in drug development. The detailed methodologies and synthetic pathways presented in this guide are intended to serve as a valuable resource for researchers and scientists working in the field of stereoselective synthesis and pharmaceutical development.

References

- 1. A chemoenzymatic approach to the synthesis of enantiomerically pure this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Production of Optically Pure (S)-3-Hydroxy-γ-butyrolactone from d-Xylose Using Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Collection - Production of Optically Pure (S)â3-Hydroxy-γ-butyrolactone from dâXylose Using Engineered Escherichia coli - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]

- 5. Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. CN1425658A - Synthetic method for this compound - Google Patents [patents.google.com]

- 8. US6342034B1 - Process for the preparation of L-carnitine - Google Patents [patents.google.com]

- 9. US5473104A - Process for the preparation of L-carnitine - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. CN102746207B - Synthesis method of oxiracetam - Google Patents [patents.google.com]

The Enigmatic Presence of 3-Hydroxy-gamma-butyrolactone in Nature: A Technical Guide

Abstract

3-Hydroxy-gamma-butyrolactone (3-H-GBL), a chiral molecule of significant interest in the pharmaceutical industry, presents a curious case in the study of natural products. While its parent compound, γ-butyrolactone (GBL), and its metabolic derivative, γ-hydroxybutyric acid (GHB), are documented as endogenous compounds in mammals and are found in various fermented foods and beverages, the direct isolation of 3-H-GBL from natural, non-engineered sources is notably scarce in scientific literature. This technical guide provides a comprehensive overview of the current understanding of 3-H-GBL's natural occurrence, juxtaposed with the extensive research into its microbial and chemoenzymatic synthesis. It delves into the broader context of substituted γ-butyrolactones as signaling molecules in microorganisms, explores potential metabolic pathways where 3-H-GBL might exist as a transient intermediate, and details the analytical methodologies available for its detection and quantification. This document aims to be a foundational resource for researchers investigating lactone biology, natural product chemistry, and the development of novel therapeutic agents.

Introduction: The Significance of a Chiral Building Block

(S)-3-hydroxy-gamma-butyrolactone is a highly sought-after chiral precursor for the synthesis of a wide array of pharmaceuticals. Its utility as a versatile C4 chiral synthon has made it a critical component in the production of drugs such as HIV inhibitors and synthetic statins.[1][2] This high demand has spurred extensive research into efficient and scalable production methods, which predominantly involve the biocatalysis and fermentation by genetically engineered microorganisms.[3] However, the question of its natural prevalence remains largely unanswered, forming the central inquiry of this guide.

Natural Occurrence: A Tale of Scarcity and Analogy

Direct evidence for the widespread natural occurrence of 3-hydroxy-gamma-butyrolactone is limited. Unlike its unsubstituted counterpart, GBL, which has been identified in various natural sources, 3-H-GBL is not a commonly isolated natural product.

Documented Natural Sources of Related Gamma-Butyrolactones

While 3-H-GBL is elusive, the γ-butyrolactone scaffold is a privileged structure found in a diverse range of natural products, particularly those produced by microorganisms.[4][5] These compounds often possess potent biological activities.

-

Fungal Metabolites: Fungi, such as those of the Aspergillus genus, are known to produce complex, substituted γ-butyrolactones. For instance, Butyrolactone I, a secondary metabolite from Aspergillus terreus, plays a role in regulating the producing organism's morphology, sporulation, and secondary metabolism.[6] Other bioactive γ-butyrolactones have been isolated from the endophytic fungus Aspergillus versicolor.[7]

-

Bacterial Signaling Molecules: In the bacterial kingdom, particularly within the genus Streptomyces, γ-butyrolactones function as autoregulators or "bacterial hormones."[8] The A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) from Streptomyces griseus is a well-studied example that triggers streptomycin production and sporulation.[6][9] The widespread presence of genes homologous to the A-factor synthase (afsA) suggests that GBL-type signaling molecules are common in actinomycetes.[9]

Quantitative Data on GBL in Natural Products

| Product | Compound | Concentration | Reference |

| Various Wines | GBL | ~5 µg/mL | [10] |

| Beer (fortified) | GBL | 0.56 mg/mL (for recovery studies) | [11] |

| Various Beverages | GBL | LOD: 0.2 µg/mL; LOQ: 0.5 µg/mL | [12] |

LOD: Limit of Detection; LOQ: Limit of Quantitation

Endogenous Status and Metabolic Pathways

The endogenous presence of 3-H-GBL in mammals has not been definitively established. The metabolic pathways involving the closely related compounds GHB and GBL are, however, well-characterized.

The GHB/GBL Metabolic Axis

In mammals, GHB is a naturally occurring neurotransmitter and a metabolite of gamma-aminobutyric acid (GABA).[13][14] GBL, in turn, is a prodrug of GHB, rapidly converted to GHB in the blood by lactonase enzymes.[15][16]

While this pathway is well-understood, the potential for 3-hydroxylation of GBL or related intermediates to form 3-H-GBL endogenously remains a subject for future investigation. It is plausible that if 3-H-GBL is formed, it exists as a transient metabolite that does not accumulate to detectable levels with current standard analytical methods.

Experimental Protocols for Detection and Quantification

The scarcity of naturally occurring 3-H-GBL means that protocols for its extraction from natural matrices are not well-established. However, the analytical methods developed for GBL and GHB are highly relevant and adaptable. The primary challenge lies in achieving sufficient sensitivity to detect potentially trace amounts and in chromatographically separating it from other isomers and related compounds.

Sample Preparation and Extraction

A generic workflow for the extraction of lactones from biological or food matrices would typically involve the following steps.

Key Considerations:

-

pH Adjustment: The interconversion between GHB and GBL is pH-dependent. Acidic conditions favor the lactone (GBL) form.[10] For targeted 3-H-GBL analysis, maintaining a pH that ensures its stability as a lactone is crucial during extraction.

-

Solvent Selection: The choice of extraction solvent is critical. Dichloromethane and chloroform have been shown to be effective for GBL extraction.[17]

Instrumental Analysis

High-sensitivity chromatographic techniques coupled with mass spectrometry are the methods of choice for the analysis of GBL and its derivatives.

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like GBL.

-

Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated compounds are then ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification and quantification.

-

Protocol Outline (adapted from GBL analysis):

-

Extraction: Perform liquid-liquid extraction of the sample with a suitable solvent (e.g., methyl tert-butyl ether - MTBE).[18]

-

Derivatization (Optional): For compounds with active hydrogens like 3-H-GBL, derivatization (e.g., silylation) can improve volatility and chromatographic peak shape.

-

Injection: Inject the prepared sample into the GC-MS.

-

Separation: Use a suitable capillary column (e.g., HP-5MS) with a temperature program to separate the analytes.[19]

-

Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity, targeting the characteristic ions of 3-H-GBL.[18][19]

-

4.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity without the need for derivatization, making it ideal for analyzing less volatile or thermally labile compounds.

-

Principle: The sample is separated by high-performance liquid chromatography (HPLC) and then introduced into a mass spectrometer. The first mass analyzer selects the parent ion of the target analyte, which is then fragmented. A second mass analyzer detects specific fragment ions, providing a highly selective method of quantification (Multiple Reaction Monitoring - MRM).

-

Protocol Outline (adapted from GHB/GBL analysis):

-

Sample Preparation: A simple protein precipitation (for biological fluids) or a "dilute-and-shoot" approach may be sufficient.[20]

-

Chromatography: Use a reverse-phase C18 column for separation.[20] A critical aspect is to achieve chromatographic separation of the analyte from any isomers and from GBL formed in the ion source from GHB, if present.[20]

-

Mass Spectrometry: Develop an MRM method by identifying the optimal precursor ion and product ions for 3-H-GBL and a suitable internal standard.

-

Conclusion and Future Directions

The natural occurrence of 3-hydroxy-gamma-butyrolactone remains an open question in natural product chemistry. While the γ-butyrolactone scaffold is prevalent in microbial metabolites, direct evidence for the presence of 3-H-GBL in plants, animals, or unprocessed natural materials is conspicuously absent from the current body of scientific literature. The focus of the scientific community has been overwhelmingly on its synthesis, driven by its value as a pharmaceutical intermediate.

Future research should be directed towards:

-

Targeted Metabolomic Screening: Employing high-sensitivity LC-MS/MS methods to screen a wide variety of natural sources, including plants, fungi, and marine organisms, for the presence of 3-H-GBL.

-

Investigation of Biosynthetic Pathways: Exploring the enzymatic machinery in organisms that produce other substituted γ-butyrolactones to determine if pathways for the 3-hydroxylation of GBL or related precursors exist.

-

Endogenous Metabolite Analysis: Conducting sensitive analyses of mammalian tissues and biofluids to ascertain whether 3-H-GBL is an undiscovered endogenous metabolite, potentially existing at very low concentrations.

Answering the question of 3-H-GBL's natural occurrence will not only fill a gap in our knowledge of natural product chemistry but could also unveil novel biosynthetic pathways and biological roles for this important chiral molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic approaches towards structurally diverse gamma-butyrolactone natural-product-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of Butyrolactone I on the Producing Fungus, Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioactive γ-butyrolactones from Endophytic Fungus Aspergillus versicolor [imrpress.com]

- 8. Expansion of Gamma-Butyrolactone Signaling Molecule Biosynthesis to Phosphotriester Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of γ-butyrolactone signalling molecules in diverse actinomycetes using resin-assisted isolation and chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Qualitative Analysis of Gamma-Bu [mckendree.edu]

- 11. Smartphone-based colorimetric determination of gamma-butyrolactone and gamma-hydroxybutyrate in alcoholic beverage samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simultaneous Quantification of γ-Hydroxybutyrate, γ-Butyrolactone, and 1,4-Butanediol in Four Kinds of Beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 16. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. swgdrug.org [swgdrug.org]

- 18. researchgate.net [researchgate.net]

- 19. dshs-koeln.de [dshs-koeln.de]

- 20. it.restek.com [it.restek.com]

(S)-3-Hydroxy-gamma-butyrolactone: A Chiral Building Block for Pharmaceutical Synthesis

(S)-3-Hydroxy-gamma-butyrolactone ((S)-3-HGB) is a versatile and highly valuable chiral building block in the pharmaceutical industry. Its stereospecific structure makes it an essential precursor for the enantioselective synthesis of a wide range of biologically active molecules, including blockbuster drugs. This technical guide provides an in-depth overview of the chemical properties, synthesis, and key applications of (S)-3-HGB, with a focus on its role in the production of Atorvastatin, Linezolid, and L-Carnitine.

Chemical and Physical Properties

(S)-3-HGB is a colorless to pale yellow liquid with a faint, sweet odor.[1] It is miscible with water, alcohol, and other organic solvents.[1][2] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 7331-52-4 | [2][3][4] |

| Molecular Formula | C₄H₆O₃ | [3][4] |

| Molecular Weight | 102.09 g/mol | [4] |

| Boiling Point | 98-100 °C at 0.3 mmHg | [2] |

| Density | 1.241 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.464 | [2] |

| Appearance | Clear to pale yellow liquid | [1] |

| Water Solubility | Miscible | [1][2] |

Synthesis of this compound

The efficient and stereoselective synthesis of (S)-3-HGB is critical for its application in the pharmaceutical industry. Several methods have been developed, with chemoenzymatic and microbial fermentation routes being the most prominent.

Chemoenzymatic Synthesis from L-Malic Acid

A widely used and scalable method involves the chemoenzymatic synthesis starting from the readily available and inexpensive L-malic acid.[2][5] This process typically involves two key steps:

-

Selective Hydrogenation: L-malic acid is first converted to (S)-β-benzoyloxy-γ-butyrolactone (S-BBL).

-

Lipase-Catalyzed Hydrolysis: The resulting S-BBL is then hydrolyzed using a lipase, such as from Candida rugosa, to yield (S)-3-HGB.[5]

This method has been successfully scaled up for industrial production.

| Starting Material | Key Reagents/Enzymes | Product | Yield | Enantiomeric Excess (ee) | Reference |

| L-Malic Acid | 1. Benzoyl chloride, 2. ZnCl₂/KBH₄, 3. Candida rugosa lipase | This compound | 80% (on scale-up) | >99% | [5] |

Microbial Fermentation

An alternative and green approach to (S)-3-HGB synthesis is through microbial fermentation. Engineered strains of Escherichia coli have been developed to produce optically pure (S)-3-HGB from renewable feedstocks like D-xylose.[6] This biosynthetic pathway offers a sustainable alternative to chemical synthesis.

| Microorganism | Substrate | Product | Titer | Volumetric Productivity | Molar Yield | Enantiomeric Excess (ee) | Reference |

| Engineered E. coli | D-xylose | This compound | 3.5 g/L | 50.6 mg/(L·h) | 52.1% | 99.3% | [6] |

Applications in Pharmaceutical Synthesis

The chiral nature of (S)-3-HGB makes it an indispensable starting material for the synthesis of several important pharmaceuticals.

Atorvastatin (Lipitor®)